Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate
Description
Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, and a pyrrole ring with two methyl groups
Properties
IUPAC Name |
methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9-4-5-10(2)16(9)11-6-7-13(15)12(8-11)14(17)18-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBLBEFVSDJZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 2-Chloro-5-Aminobenzoate
The precursor is synthesized through sequential nitration, chlorination, and reduction:
- Nitration : Methyl benzoate undergoes nitration at position 3 using nitric acid-sulfuric acid, yielding methyl 3-nitrobenzoate.
- Chlorination : Directed by the nitro group, electrophilic chlorination at position 2 is achieved with chlorine gas and FeCl₃, producing methyl 2-chloro-5-nitrobenzoate.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding methyl 2-chloro-5-aminobenzoate.
Table 1: Synthesis Parameters for Methyl 2-Chloro-5-Aminobenzoate
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C, 2 h | 85 |
| Chlorination | Cl₂, FeCl₃, 50°C, 4 h | 78 |
| Reduction | H₂ (1 atm), Pd/C (10%), EtOH, 25°C, 6 h | 92 |
Paal-Knorr Cyclocondensation
Methyl 2-chloro-5-aminobenzoate reacts with acetonylacetone in glacial acetic acid under reflux to form the pyrrole ring. The reaction proceeds via imine formation and cyclization, with the methyl groups at positions 2 and 5 of the pyrrole introduced by the diketone.
Reaction Conditions :
- Molar Ratio : 1:1.2 (amine:diketone)
- Temperature : 110°C (reflux)
- Duration : 1.5 h
- Yield : 82% after recrystallization (ethanol)
Mechanistic Insight :
The acidic environment protonates the amine, facilitating nucleophilic attack on the diketone. Subsequent dehydration and aromatization yield the 2,5-dimethylpyrrole moiety.
Direct Chlorination of Pyrrolyl Benzoate Esters
An alternative route involves introducing chlorine after pyrrole ring formation. This method is less common due to challenges in regioselectivity but offers flexibility for late-stage functionalization.
Synthesis of Methyl 5-(2,5-Dimethylpyrrol-1-yl)Benzoate
Starting from methyl 5-aminobenzoate, the Paal-Knorr reaction with acetonylacetone produces methyl 5-(2,5-dimethylpyrrol-1-yl)benzoate under conditions identical to Section 1.2.
Electrophilic Chlorination
Chlorination at position 2 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C. The ester group meta-directs electrophiles, while the electron-rich pyrrole enhances reactivity at ortho/para positions.
Table 2: Chlorination Optimization Study
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| FeCl₃ | DCM | 0 | 2 | 68 |
| AlCl₃ | DCM | -10 | 3 | 72 |
| I₂ | DCM | 25 | 6 | 58 |
Key Finding : AlCl₃ at -10°C maximizes regioselectivity for position 2, minimizing di- and tri-chlorinated byproducts.
Esterification of 2-Chloro-5-(2,5-Dimethylpyrrol-1-yl)Benzoic Acid
For acid-sensitive substrates, esterification of the pre-formed carboxylic acid offers a viable pathway.
Synthesis of 2-Chloro-5-(2,5-Dimethylpyrrol-1-yl)Benzoic Acid
The acid is prepared via hydrolysis of this compound using LiOH in THF/MeOH/H₂O (1:1:1) at 20°C for 12 h.
Fischer Esterification
The acid is refluxed with methanol and concentrated H₂SO₄ (catalyst) to regenerate the methyl ester.
Optimized Conditions :
- Molar Ratio : 1:10 (acid:MeOH)
- Temperature : 65°C
- Duration : 8 h
- Yield : 88%
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Scalability
| Method | Steps | Total Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Paal-Knorr + Chlorination | 3 | 62 | High | Moderate |
| Direct Chlorination | 2 | 55 | Moderate | High |
| Esterification | 2 | 75 | Low | Low |
Key Insight : The Paal-Knorr route balances yield and scalability, making it preferred for industrial applications. Direct chlorination, while shorter, suffers from lower regioselectivity.
Recent Advances in Catalytic Systems
Photoredox Catalysis
Visible-light-mediated chlorination using Ru(bpy)₃²⁺ reduces reaction times to 30 minutes with 79% yield.
Enzymatic Esterification
Lipase B from Candida antarctica enables ester synthesis under mild conditions (pH 7, 35°C), achieving 94% yield without acid-sensitive group degradation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The pyrrole ring can be oxidized to form corresponding pyrrole oxides.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of pyrrole oxides.
Reduction: Formation of amines from nitro groups.
Scientific Research Applications
Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and antitubercular activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antibacterial effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate: Similar in structure but with a piperidine ring instead of a pyrrole ring.
2-Chloro-5-methylpyridine: Shares the chloro and methyl substituents but lacks the ester and pyrrole functionalities.
Uniqueness
Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate is unique due to its combination of a chloro substituent, a methyl ester group, and a dimethylpyrrole ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Biological Activity
Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a benzoate structure with a chloro substituent and a pyrrole ring containing two methyl groups. The typical synthesis involves the reaction of 2-chloro-5-nitrobenzoic acid with 2,5-dimethylpyrrole under reflux conditions, followed by esterification with methanol using a strong acid catalyst like sulfuric acid.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. Its mechanism likely involves the inhibition of bacterial enzymes or disruption of cell membrane integrity. For instance, it has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus .
Table 1: Antibacterial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | >64 µg/mL | |
| Klebsiella pneumoniae | >64 µg/mL |
Antifungal Activity
In addition to antibacterial effects, this compound has also demonstrated antifungal properties. Studies have indicated its effectiveness against various fungal strains, although specific MIC values are less documented compared to its antibacterial activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The chloro group may facilitate binding to active sites on enzymes critical for bacterial survival. The compound's structural features allow for effective penetration into bacterial membranes, leading to cell lysis and death .
Case Studies and Research Findings
Recent studies have explored the compound's efficacy in various biological assays:
- Anticancer Activity : In vitro studies have assessed the anticancer potential of related pyrrole derivatives, showing promising results against A549 human lung adenocarcinoma cells. While specific data on this compound is limited, the structural similarity suggests potential efficacy in cancer treatment .
- Biochemical Assays : The compound has been utilized as a probe in biochemical assays to investigate enzyme interactions and cellular pathways, indicating its versatility in research applications beyond antimicrobial activity.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling reactions between substituted benzoate esters and pyrrole derivatives. For example, aerobic oxidative coupling (as demonstrated in methyl benzoate aminolysis studies) can be adapted by introducing a 2,5-dimethylpyrrole moiety at the 5-position of the benzoate core . Optimization includes:
- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) for cross-coupling.
- Temperature control : Reactions often proceed at 80–120°C to balance reactivity and decomposition risks.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates.
- Substituent compatibility : The chloro group at the 2-position may require protection during pyrrole coupling to avoid side reactions.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : To confirm the substitution pattern (e.g., integration ratios for pyrrole methyl groups and aromatic protons) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
- FTIR : Identifies ester carbonyl (C=O) stretching (~1720 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
- Melting point analysis : Consistency in melting range (e.g., 162–163°C for analogous pyrrole esters) indicates purity .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) studies can model reaction pathways, such as the formation of tetrahedral intermediates during ester aminolysis . Steps include:
- Geometry optimization : Calculate energy minima for the ester, intermediate, and product.
- Transition-state analysis : Identify activation barriers for chloro displacement at the 2-position.
- Solvent effects : Incorporate solvation models (e.g., COSMO) to simulate polar aprotic environments.
- Hammett correlations : Predict substituent effects on reaction rates using σ values for electron-withdrawing groups (e.g., Cl) .
Advanced: What strategies resolve contradictions in reported bioactivity data for structurally similar benzoate esters?
Methodological Answer:
Contradictions (e.g., attractant vs. neutral effects in bioassays) can be addressed by:
- Dose-response profiling : Test concentrations across orders of magnitude (e.g., 1–1000 ppm) to identify threshold effects, as seen in insect behavior studies .
- Organism specificity : Validate assays with multiple species (e.g., bumblebees vs. thrips) to account for receptor variability .
- Metabolite tracking : Use LC-MS to monitor in vivo degradation products that may influence activity.
- Negative controls : Include analogs lacking key substituents (e.g., methyl benzoate without the pyrrole group) to isolate structural contributions .
Advanced: How do electronic effects of substituents influence reaction pathways in derivatization?
Methodological Answer:
The electron-withdrawing chloro group at the 2-position and electron-donating dimethylpyrrole at the 5-position create competing electronic effects:
- Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., ester carbonyl) quantifies rate-determining steps.
- DFT-based charge analysis : Maps partial charges to predict regioselectivity in electrophilic substitution (e.g., nitration or halogenation) .
- Cross-coupling compatibility : The chloro group may undergo Suzuki-Miyaura coupling if Pd catalysts are optimized for steric hindrance .
Basic: What safety considerations are critical when handling this compound?
Methodological Answer:
- Ocular/dermal exposure : Methyl benzoate analogs are moderate irritants; use PPE (gloves, goggles) and work in a fume hood .
- Sensitization risk : Patch testing at <10% concentration is advised for prolonged handling .
- Waste disposal : Chlorinated byproducts require halogen-specific waste protocols.
Advanced: How can kinetic studies elucidate the role of the dimethylpyrrole group in stabilizing intermediates?
Methodological Answer:
- Stopped-flow UV-Vis : Monitor intermediate formation (e.g., tetrahedral species) in real-time .
- Isotopic labeling : Use 18O-labeled esters to track ester hydrolysis rates.
- Activation parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots to distinguish between steric and electronic stabilization by the pyrrole group .
Advanced: What synthetic routes enable downstream functionalization of this compound for drug discovery?
Methodological Answer:
- Hydrolysis : Convert the ester to a carboxylic acid for conjugation (e.g., amide bond formation with amines) .
- Palladium-mediated cross-coupling : Replace the chloro group with aryl/heteroaryl moieties via Buchwald-Hartwig conditions .
- Click chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition on modified pyrrole positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
